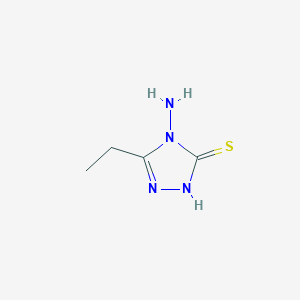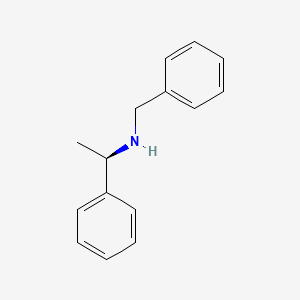![molecular formula C13H12O B1270044 4'-Méthyl[1,1'-Biphényl]-4-ol CAS No. 26191-64-0](/img/structure/B1270044.png)
4'-Méthyl[1,1'-Biphényl]-4-ol
Vue d'ensemble
Description
4-Methyl[1,1'-Biphenyl]-4-Ol (4-MBO) is a synthetic organic compound belonging to the class of compounds known as biphenyls. It has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology. This article will provide an overview of 4-MBO, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and a list of future directions.
Applications De Recherche Scientifique
Analyse des Photoproduits
Le composé présente les bandes d'absorption caractéristiques des groupes COOH et CH. L'analyse des photoproduits, réalisée par GC-MS, ETIR et GC-FTIR, confirme trois états d'oxydation successifs des substituants méthyles tels que l'alcool, l'aldéhyde et les acides carboxyliques .
Synthèse de Nouveaux Composés
Le 4'-Méthyl[1,1'-Biphényl]-4-ol peut être utilisé comme matière de départ dans la synthèse de nouveaux composés. Par exemple, il a été utilisé dans la synthèse de l'acide 4'-Méthylbiphényl-4-carboxylique et du 4'-Méthylbiphényl-4-carboxaldéhyde .
Évaluation de la Cytotoxicité In Vitro
Les composés synthétisés à partir du this compound ont été évalués pour leur cytotoxicité in vitro contre la lignée cellulaire A549 (cancer du poumon humain) .
Recherche Chimique
Le composé est utilisé en recherche chimique en raison de ses propriétés uniques. Il peut être utilisé pour étudier les effets de différents substituants sur les propriétés du système biphénylique .
Synthèse de Médicaments
Le this compound peut être utilisé dans la synthèse de médicaments. Par exemple, il a été utilisé dans la synthèse de la doxorubicine, un médicament utilisé à des fins de comparaison dans l'évaluation de la cytotoxicité .
Science des Matériaux
En science des matériaux, le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques. Sa capacité à présenter différents états d'oxydation en fait un candidat potentiel pour le développement de matériaux avancés .
Propriétés
IUPAC Name |
4-(4-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZACMDGXVXOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362559 | |
| Record name | 4'-Methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26191-64-0 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26191-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4'-Methyl[1,1'-biphenyl]-4-ol influence its interaction with the CYP101B1 enzyme?
A: The research demonstrates that CYP101B1 exhibits regioselectivity in its oxidation of 4'-methyl[1,1'-biphenyl]-4-ol. The enzyme primarily targets the methyl group attached to the biphenyl structure, resulting in the formation of 4′-(4-methylphenyl)phenol as the major product (70%). This selectivity suggests that the enzyme's active site has a specific affinity for the methyl C–H bonds in this particular substrate. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)
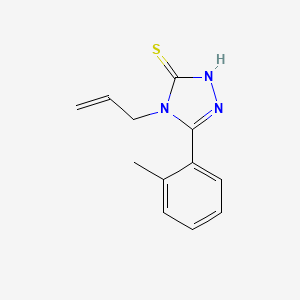
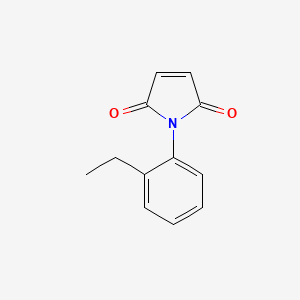

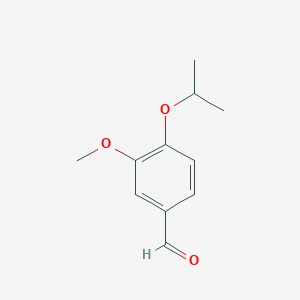

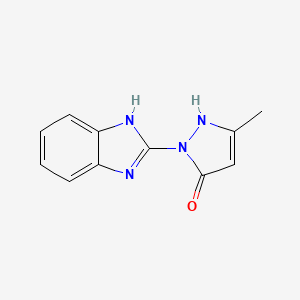
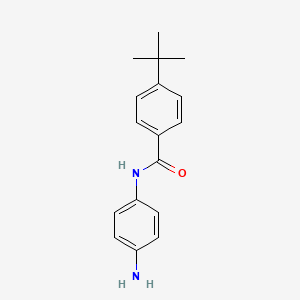
![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)



